Cas no 1020253-23-9 (2-Chloro-6-(4-methoxybenzyloxy)pyridine)

2-Chloro-6-(4-methoxybenzyloxy)pyridine is a specialized pyridine derivative featuring a chloro substituent at the 2-position and a 4-methoxybenzyloxy group at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of the electron-donating methoxybenzyloxy group enhances its stability while allowing for selective functionalization. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, including the development of bioactive molecules. The compound is typically handled under controlled conditions to ensure optimal performance in synthetic pathways.
2-Chloro-6-(4-methoxybenzyloxy)pyridine structure
1020253-23-9 structure
Product Name:2-Chloro-6-(4-methoxybenzyloxy)pyridine
CAS No:1020253-23-9
MF:C13H12ClNO2
MW:249.692882537842
MDL:MFCD09972200
CID:858076
PubChem ID:46738755
Update Time:2025-05-21

2-Chloro-6-(4-methoxybenzyloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-6-(4-METHOXYBENZYLOXY)PYRIDINE
    • A-4182
    • MFCD09972200
    • 1020253-23-9
    • VQB25323
    • DB-355893
    • AKOS012896202
    • 2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine
    • Pyridine, 2-chloro-6-[(4-methoxyphenyl)methoxy]-
    • BS-19196
    • DTXSID40674406
    • 2-Chloro-6-(4-methoxybenzyloxy)pyridine
    • MDL: MFCD09972200
    • Inchi: 1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3
    • InChI Key: KZADIUOCLPMBGX-UHFFFAOYSA-N
    • SMILES: C1C=CC(OCC2C=CC(=CC=2)OC)=NC=1Cl

Computed Properties

  • Exact Mass: 249.05600
  • Monoisotopic Mass: 249.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • Density: 1.228±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 31.35000
  • LogP: 3.32260

2-Chloro-6-(4-methoxybenzyloxy)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-6-(4-methoxybenzyloxy)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1020253-23-9)2-Chloro-6-(4-methoxybenzyloxy)pyridine
Order Number:A896922
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:57
Price ($):211.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-(4-methoxybenzyloxy)pyridine

Introduction to 2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS No. 1020253-23-9)

2-Chloro-6-(4-methoxybenzyloxy)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1020253-23-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a pyridine core substituted with a chloro group at the 2-position and a 4-methoxybenzyloxy moiety at the 6-position. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceutical agents targeting neurological and inflammatory disorders.

The synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine involves a series of well-defined chemical transformations that highlight its versatility as a building block. The presence of the chloro group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups at strategic positions within the molecule. This reactivity is particularly useful in medicinal chemistry, where modifications at specific sites can fine-tune pharmacological properties such as solubility, bioavailability, and target specificity.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. Modern techniques, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled more efficient and scalable production processes. These innovations not only improve yield but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices in industrial applications.

In the context of pharmaceutical research, 2-Chloro-6-(4-methoxybenzyloxy)pyridine has been explored as a precursor in the development of novel therapeutic agents. Its structural framework is conducive to interactions with biological targets such as enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for conditions characterized by neuroinflammation and oxidative stress.

One notable area of investigation involves the use of 2-Chloro-6-(4-methoxybenzyloxy)pyridine in the synthesis of small-molecule modulators targeting ion channels and neurotransmitter receptors. Pyridine-based compounds are well-documented for their ability to modulate neuronal activity, making them attractive candidates for drugs aimed at treating neurological disorders such as epilepsy and depression. The methoxybenzyloxy substituent, in particular, contributes to lipophilicity and metabolic stability, enhancing drug-like properties.

The role of 2-Chloro-6-(4-methoxybenzyloxy)pyridine in inflammation research is also noteworthy. By serving as a scaffold for structurally diverse analogs, this compound has been instrumental in identifying novel anti-inflammatory agents. Studies suggest that certain derivatives exhibit inhibitory effects on key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses.

From a computational chemistry perspective, 2-Chloro-6-(4-methoxybenzyloxy)pyridine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-throughput virtual screening (HTVS) has identified several promising derivatives with enhanced binding affinity and selectivity. These computational approaches complement experimental efforts by providing rapid insights into structure-activity relationships (SAR), accelerating the drug discovery pipeline.

The growing interest in natural product-inspired drug design has also led to investigations involving biocatalytic transformations of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. Enzymatic methods offer a sustainable alternative to traditional synthetic routes by leveraging natural catalysts to achieve complex transformations with high selectivity and mild reaction conditions. Such green chemistry approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

Future directions in the study of 2-Chloro-6-(4-methoxybenzyloxy)pyridine may include exploring its potential as an intermediate in antiviral and anticancer therapies. The pyridine core is known for its ability to interfere with viral replication mechanisms, while the benzyloxy group can enhance drug delivery systems through prodrug strategies. Additionally, nanotechnology-based formulations incorporating this compound could improve therapeutic efficacy by targeted delivery to disease sites.

In summary, 2-Chloro-6-(4-methoxybenzyloxy)pyridine (CAS No. 1020253-23-9) represents a versatile and multifaceted compound with significant implications for pharmaceutical innovation. Its unique structural features, coupled with advancements in synthetic and computational chemistry, position it as a valuable asset in the quest for novel therapeutics targeting diverse diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is poised to grow further.

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Amadis Chemical Company Limited
(CAS:1020253-23-9)2-Chloro-6-(4-methoxybenzyloxy)pyridine
A896922
Purity:99%
Quantity:5g
Price ($):211.0
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